molecular formula C20H18BrN5O B11409984 6-Benzyl-2-{[(4-bromophenyl)methyl]amino}-5-methyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one

6-Benzyl-2-{[(4-bromophenyl)methyl]amino}-5-methyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one

Cat. No.: B11409984
M. Wt: 424.3 g/mol
InChI Key: VBKNJOZUFMIQSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyl-2-{[(4-bromophenyl)methyl]amino}-5-methyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one is a complex organic compound belonging to the triazolopyrimidine class. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a benzyl group, and a bromophenylmethylamino substituent. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-2-{[(4-bromophenyl)methyl]amino}-5-methyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the triazolopyrimidine core. This can be achieved through the reaction of 5-methyl-1,2,4-triazole with suitable aldehydes or ketones under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the triazolopyrimidine intermediate.

    Attachment of the Bromophenylmethylamino Group: The final step involves the reaction of the intermediate with 4-bromobenzylamine under conditions that facilitate the formation of the desired amine linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-2-{[(4-bromophenyl)methyl]amino}-5-methyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce specific functional groups within the molecule.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and organometallic reagents in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile.

Scientific Research Applications

6-Benzyl-2-{[(4-bromophenyl)methyl]amino}-5-methyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 6-Benzyl-2-{[(4-bromophenyl)methyl]amino}-5-methyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity, or interact with a receptor, modulating its signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Benzyl-2-{[(4-chlorophenyl)methyl]amino}-5-methyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one
  • 6-Benzyl-2-{[(4-fluorophenyl)methyl]amino}-5-methyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one
  • 6-Benzyl-2-{[(4-methylphenyl)methyl]amino}-5-methyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one

Uniqueness

The uniqueness of 6-Benzyl-2-{[(4-bromophenyl)methyl]amino}-5-methyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the bromine atom, for example, may enhance its reactivity and biological activity compared to similar compounds with different halogen substituents.

Properties

Molecular Formula

C20H18BrN5O

Molecular Weight

424.3 g/mol

IUPAC Name

6-benzyl-2-[(4-bromophenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C20H18BrN5O/c1-13-17(11-14-5-3-2-4-6-14)18(27)26-20(23-13)24-19(25-26)22-12-15-7-9-16(21)10-8-15/h2-10H,11-12H2,1H3,(H2,22,23,24,25)

InChI Key

VBKNJOZUFMIQSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)NCC3=CC=C(C=C3)Br)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.